

Spectroscopic Profile of (R)-(+)-1-Phenyl-1-propanol: A Technical Guide

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Compound of Interest

Compound Name: *(R)-(+)-1-Phenyl-1-propanol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for the chiral alcohol **(R)-(+)-1-Phenyl-1-propanol**, a valuable building block in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a critical resource for its identification and characterization in research and development settings.

Spectral Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **(R)-(+)-1-Phenyl-1-propanol**.

^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.40	m	5H	Ar-H
4.58	t	1H	CH-OH
2.40	s	1H	OH
1.70	m	2H	$\text{CH}_2\text{-CH}_3$
0.88	t	3H	$\text{CH}_2\text{-CH}_3$

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
144.8	Ar-C (quaternary)
128.3	Ar-CH
127.2	Ar-CH
125.9	Ar-CH
76.0	CH-OH
31.8	$\text{CH}_2\text{-CH}_3$
10.1	$\text{CH}_2\text{-CH}_3$

Solvent: CDCl_3

IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
3360	Strong, Broad	O-H stretch (alcohol)
3080 - 3030	Medium	C-H stretch (aromatic)
2960 - 2870	Medium	C-H stretch (aliphatic)
1600, 1490, 1450	Medium to Weak	C=C stretch (aromatic ring)
1050	Strong	C-O stretch (alcohol)
760, 700	Strong	C-H bend (monosubstituted benzene)

Sample Preparation: Neat or as a thin film.

Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
136	25	[M] ⁺ (Molecular Ion)
107	100	[M - C ₂ H ₅] ⁺ (Base Peak)
79	40	[C ₆ H ₇] ⁺
77	35	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-25 mg of **(R)-(+)-1-Phenyl-1-propanol** for ¹H NMR or 50-100 mg for ¹³C NMR.[\[1\]](#)
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry vial.[\[1\]](#)[\[2\]](#)
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[\[2\]](#)
 - Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.[\[3\]](#)

- Shim the magnetic field to achieve optimal homogeneity and resolution.[3]
- For ^1H NMR, acquire the spectrum using a standard pulse sequence.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.[4]
- Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

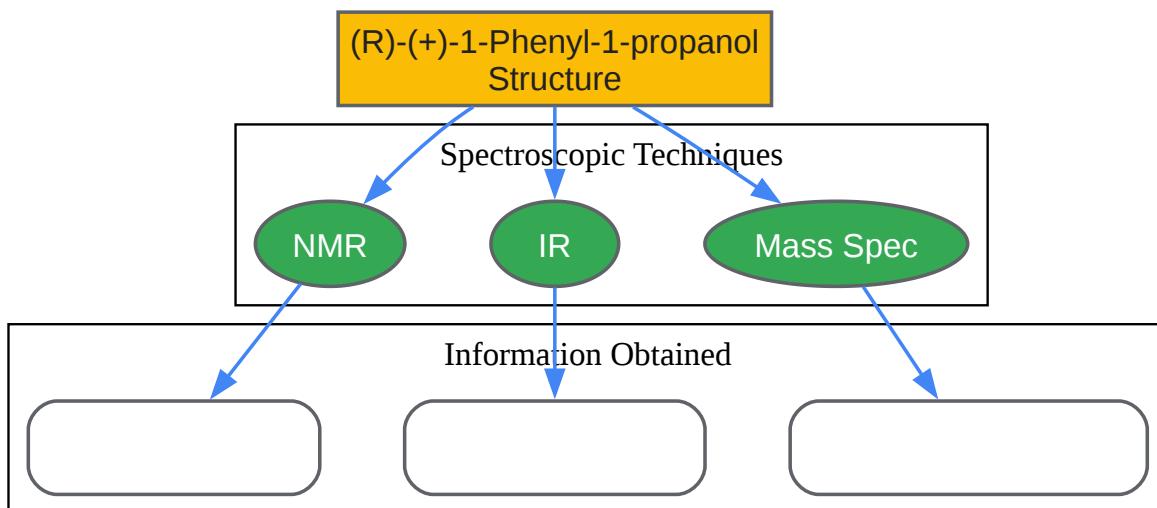
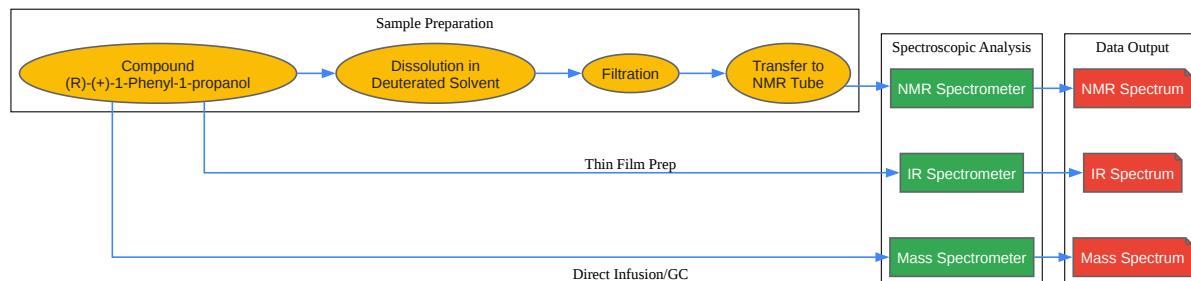
- Sample Preparation (Thin Film Method):
 - If the sample is a solid, dissolve a small amount (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5]
 - Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5][6]
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[5]
 - If the sample is a liquid, place one to two drops directly between two salt plates to create a thin liquid film.[6]
- Data Acquisition:
 - Place the salt plate(s) in the sample holder of the FT-IR spectrometer.[5]
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator.[6]

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI), causing the ejection of an electron to form a positively charged molecular ion ($[M]^+$) and various fragment ions.[7][8][9]
- Mass Analysis:
 - The positively charged ions are accelerated by an electric field into a mass analyzer.[7][9]
 - The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).[7][9]
- Detection:
 - The separated ions are detected by an electron multiplier or a similar detector, which records the abundance of each ion at a specific m/z value.
 - The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most intense peak is designated as the base peak with a relative abundance of 100%.[8]

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound.



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